N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a cyanophenyl group, an iodopyrazolyl group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the iodine atom: This step might involve halogenation reactions using iodine or iodine-containing reagents.
Attachment of the cyanophenyl group: This could be done via a nucleophilic substitution reaction.
Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could involve the conversion of the cyanophenyl group to an amine or the reduction of the iodine atom to a hydrogen atom.
Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or organolithium reagents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of substituted pyrazoles.
Scientific Research Applications
N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- N-(4-cyanophenyl)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- N-(4-cyanophenyl)-2-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Uniqueness
The uniqueness of N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide lies in the presence of the iodine atom, which can impart distinct reactivity and biological properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in unique halogen bonding interactions and may influence the compound’s pharmacokinetics and pharmacodynamics.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN4O/c1-9-14(15)10(2)19(18-9)8-13(20)17-12-5-3-11(7-16)4-6-12/h3-6H,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREGPXMMOVZDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C#N)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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